molecular formula C20H16N2O8S B2696927 methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate CAS No. 1170572-39-0

methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate

Cat. No.: B2696927
CAS No.: 1170572-39-0
M. Wt: 444.41
InChI Key: GFZGQJNARGOKRF-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate is a synthetic organic compound featuring a benzodioxol group, a sulfamoyl linker, a furan ring, and a benzoate ester moiety. This structure combines heterocyclic and aromatic components, which are often associated with bioactive properties in pharmaceuticals and agrochemicals. The furan-2-amido group contributes to planar rigidity, and the methyl benzoate ester improves solubility and bioavailability .

Properties

IUPAC Name

methyl 4-[[5-(1,3-benzodioxol-5-ylsulfamoyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S/c1-27-20(24)12-2-4-13(5-3-12)21-19(23)16-8-9-18(30-16)31(25,26)22-14-6-7-15-17(10-14)29-11-28-15/h2-10,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGQJNARGOKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and furan rings, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in binding interactions with proteins, affecting their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs can be categorized based on core modifications:

Compound Key Structural Features Biological/Functional Relevance Reference
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole ring, 4-methoxyphenyl substituent, sulfamoyl linker Antifungal activity against Candida spp., synergistic with fluconazole
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl substituent, cyclohexyl-ethyl sulfamoyl group Enhanced solubility via hydrophobic cyclohexyl group; moderate antifungal efficacy
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine ring, methyl-methoxy substituents, sulfonylurea bridge Herbicidal activity via acetolactate synthase inhibition
Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Ethoxy and methylamino triazine substituents Selective herbicide for Brassica crops

Key Research Findings

Bioactivity Comparison: LMM5 and LMM11 exhibit antifungal properties but lack the benzodioxol group present in the target compound. Sulfonylurea herbicides (e.g., metsulfuron-methyl) share the sulfamoyl-benzoate backbone but incorporate triazine rings instead of furan/benzodioxol systems. This substitution shifts activity from antifungal to herbicidal by altering enzyme specificity .

Physicochemical Properties :

  • The methyl benzoate ester in the target compound improves lipophilicity (logP ~2.8) compared to LMM11 (logP ~3.2), which uses a furan-2-yl group. Lower logP may enhance aqueous solubility for pharmaceutical applications .
  • Benzodioxol-containing analogs (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine) exhibit psychoactive properties, suggesting the benzodioxol group’s versatility in modulating receptor interactions .

Synthetic Challenges :

  • The target compound’s sulfamoyl linker requires precise coupling conditions (e.g., carbodiimide-mediated amidation) to avoid side reactions, a challenge shared with LMM5/LMM11 synthesis .
  • In contrast, sulfonylurea herbicides are synthesized via simpler urea-forming reactions, leveraging triazine nucleophilicity .

Biological Activity

Methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, a sulfamoyl group, and an amido linkage, contributing to its diverse biological interactions. The structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18N2O5S
Molecular Weight 370.41 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfamoyl group allows for competitive inhibition of enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest at the S phase by interfering with DNA synthesis and repair mechanisms .

Anticancer Activity

Research has demonstrated that derivatives of benzodioxole exhibit promising anticancer properties. For instance:

  • Case Study 1 : A study involving related benzodioxole compounds indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of microtubule dynamics, leading to mitotic arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the sulfamoyl group, which is known for enhancing antibacterial properties.

Neuroprotective Effects

Preliminary studies suggest that benzodioxole derivatives may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially aiding in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AnticancerSignificant cytotoxicity
AntimicrobialModerate activity against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress
Mechanism Description
Enzyme InhibitionCompetes with substrates for active sites on enzymes
Apoptosis InductionTriggers intrinsic apoptotic pathways leading to cell death
Cell Cycle ArrestInterferes with DNA replication processes

Conclusions and Future Directions

This compound exhibits a range of biological activities that warrant further investigation. Its potential as an anticancer agent is particularly promising, given its mechanisms involving apoptosis and cell cycle modulation. Future research should focus on:

  • Conducting detailed pharmacokinetic studies to understand absorption and metabolism.
  • Exploring combination therapies with existing anticancer drugs to enhance efficacy.
  • Investigating the compound's effects in vivo to validate its therapeutic potential.

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